molecular formula C15H17N3O2S B2586074 N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)-2-(thiophen-2-yl)acetamide CAS No. 2097902-06-0

N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2586074
CAS No.: 2097902-06-0
M. Wt: 303.38
InChI Key: GUOCQQULUOQJLJ-UHFFFAOYSA-N
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Description

N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)-2-(thiophen-2-yl)acetamide is a complex organic compound that features a unique structure combining a cyclopenta[c]pyridazinyl moiety with a thiophen-2-yl acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the cyclopenta[c]pyridazinyl intermediate, which is then coupled with a thiophen-2-yl acetamide derivative under specific reaction conditions. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)-2-(thiophen-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)-2-(thiophen-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions.

    Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development.

    Industry: It can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopenta[c]pyridazinyl derivatives and thiophen-2-yl acetamide analogs. Examples include:

  • Cetylpyridinium chloride
  • Domiphen bromide
  • Palladium(II) acetate

Uniqueness

N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)-2-(thiophen-2-yl)acetamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c19-14(10-12-4-2-8-21-12)16-6-7-18-15(20)9-11-3-1-5-13(11)17-18/h2,4,8-9H,1,3,5-7,10H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOCQQULUOQJLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)N(N=C2C1)CCNC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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